Boc-Cys(tBu)-OH
CAS No.: 56976-06-8
VCID: VC21542470
Molecular Formula: C12H23NO4S
Molecular Weight: 277,37 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-Cys(tBu)-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-S-(1,1-dimethylethyl)-L-cysteine, is a protected form of the amino acid cysteine. It is widely used in peptide synthesis due to its stability and ability to prevent unwanted side reactions during the synthesis process. The compound has a molecular formula of C12H23NO4S and a molecular weight of 277.38 g/mol . Applications in Peptide SynthesisBoc-Cys(tBu)-OH is used extensively in solid-phase peptide synthesis (SPPS) due to its stability and the ease with which the protecting groups can be removed under mild conditions. The Boc group is typically removed using trifluoroacetic acid (TFA), while the tBu group requires stronger conditions but can be removed with TFA as well . Research FindingsRecent research has focused on optimizing the cleavage conditions for peptides containing cysteine residues to minimize side reactions such as S-t-butylations. Studies have shown that using thioether-based scavengers like dimethyl sulfide (DMS) and thioanisole can significantly reduce these unwanted reactions during TFA cleavage .
Biological and Chemical SignificanceBoc-Cys(tBu)-OH serves as a research tool for studying protein interactions and antibody binding. Its role in activating ion channels makes it valuable for understanding cellular processes at the molecular level . |
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CAS No. | 56976-06-8 | |||||||||
Product Name | Boc-Cys(tBu)-OH | |||||||||
Molecular Formula | C12H23NO4S | |||||||||
Molecular Weight | 277,37 g/mole | |||||||||
IUPAC Name | (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |||||||||
Standard InChI | InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |||||||||
Standard InChIKey | OGARKMDCQCLMCS-QMMMGPOBSA-N | |||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |||||||||
SMILES | CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |||||||||
PubChem Compound | 11288930 | |||||||||
Last Modified | Aug 15 2023 |
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